An In-depth Technical Guide to 5-Amino-2-methyl-2H-tetrazole (CAS: 6154-04-7)
An In-depth Technical Guide to 5-Amino-2-methyl-2H-tetrazole (CAS: 6154-04-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-Amino-2-methyl-2H-tetrazole. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields.
Core Properties
5-Amino-2-methyl-2H-tetrazole is a heterocyclic organic compound with a tetrazole ring structure, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.[1] The presence of a methyl group at the 2-position and an amino group at the 5-position of the tetrazole ring imparts specific chemical properties to the molecule. It is typically a white to off-white solid.
Chemical and Physical Data
The following tables summarize the key quantitative data for 5-Amino-2-methyl-2H-tetrazole.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 6154-04-7 | [2][3] |
| Molecular Formula | C₂H₅N₅ | [2][3] |
| Molecular Weight | 99.09 g/mol | [2] |
| IUPAC Name | 2-methyltetrazol-5-amine | |
| SMILES | Cn1nnc(N)n1 | [2] |
| InChI | InChI=1S/C2H5N5/c1-7-5-2(3)4-6-7/h1H3,(H2,3,5) | [2] |
| InChIKey | AZUKLCJYWVMPML-UHFFFAOYSA-N | [2] |
Table 2: Physical Properties
| Property | Value | Unit | Source |
| Triple Point Temperature | 382.00 ± 1.00 | K | [2] |
| Standard solid enthalpy of combustion (chs) | -1708.40 ± 2.50 | kJ/mol | [2] |
| -1712.50 ± 2.10 | kJ/mol | [2] | |
| Enthalpy of formation at standard conditions (hf) | 298.80 ± 2.80 | kJ/mol | [2] |
| 302.90 | kJ/mol | [2] | |
| Solid phase enthalpy of formation at standard conditions (hfs) | 206.80 ± 2.60 | kJ/mol | [2] |
| 210.90 | kJ/mol | [2] | |
| Enthalpy of sublimation at standard conditions (hsub) | 92.00 ± 1.10 | kJ/mol | [2] |
| 92.00 | kJ/mol | [2] | |
| Enthalpy of sublimation at a given temperature (hsubt) | 90.60 ± 1.10 (at 341.50 K) | kJ/mol | [2] |
| Log10 of Water solubility in mol/l (log10ws) | -1.69 | [2] | |
| Octanol/Water partition coefficient (logp) | -1.208 | [2] | |
| McGowan's characteristic volume (mcvol) | 69.480 | ml/mol | [2] |
Synthesis
A common and practical method for the synthesis of 5-Amino-2-methyl-2H-tetrazole involves the methylation of 5-aminotetrazole. The alkylation of 5-substituted tetrazolate anions can lead to a mixture of 1- and 2-alkylated products. The regioselectivity of this reaction is influenced by both electronic and steric factors of the substituent at the 5-position. For 5-aminotetrazole, methylation with an agent like iodomethane can yield both 1-methyl-5-aminotetrazole and the desired 2-methyl-5-aminotetrazole.[4]
Experimental Protocol: Methylation of 5-Aminotetrazole
This protocol is a representative procedure based on general methods for the alkylation of tetrazoles. Optimization of reaction conditions may be necessary to improve the yield and regioselectivity for 5-Amino-2-methyl-2H-tetrazole.
Materials:
-
5-Aminotetrazole
-
Sodium hydroxide (NaOH) or other suitable base
-
Iodomethane (CH₃I)
-
Acetone
-
Water
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Formation of the Tetrazolate Anion: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminotetrazole in an appropriate solvent such as a mixture of acetone and water.
-
Add one equivalent of a base, such as sodium hydroxide, to the solution to deprotonate the tetrazole ring and form the sodium 5-aminotetrazolate salt. Stir the mixture until the salt is fully dissolved.
-
Methylation Reaction: Cool the solution in an ice bath. Slowly add a slight excess (e.g., 1.1 equivalents) of iodomethane to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours to overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the acetone using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent like dichloromethane multiple times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, which may be a mixture of 1-methyl and 2-methyl isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the 5-Amino-2-methyl-2H-tetrazole.
Diagram of Synthesis Workflow:
Caption: A generalized workflow for the synthesis of 5-Amino-2-methyl-2H-tetrazole.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 5-Amino-2-methyl-2H-tetrazole.
Table 3: Spectroscopic Data
| Technique | Data Highlights | Source |
| Mass Spectrometry (Electron Ionization) | Available through the NIST WebBook. | [3] |
| Proton Magnetic Resonance (¹H NMR) | Can be used to differentiate between the 1-methyl and 2-methyl isomers. | [5] |
Biological and Medicinal Chemistry Context
While specific biological data for 5-Amino-2-methyl-2H-tetrazole is not extensively documented in publicly available literature, the broader class of tetrazole-containing compounds is of significant interest in medicinal chemistry and drug development.
Tetrazoles are often employed as bioisosteres for carboxylic acids.[1] This means they can mimic the acidic properties and spatial arrangement of a carboxylic acid group in a molecule while potentially offering improved metabolic stability and pharmacokinetic properties. This strategy is widely used in drug design to enhance the efficacy and safety of therapeutic agents.[1]
Diagram of Tetrazole as a Bioisostere:
Caption: The role of a tetrazole ring as a bioisostere for a carboxylic acid in drug design.
Safety and Handling
5-Amino-2-methyl-2H-tetrazole should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Amino-2-methyl-2H-tetrazole is a valuable building block in synthetic and medicinal chemistry. Its properties are well-characterized, and its synthesis is achievable through the methylation of 5-aminotetrazole. While specific biological activity data for this compound is limited, its structural features suggest potential for its use in the development of novel therapeutic agents, leveraging the established role of tetrazoles as bioisosteres. Further research into the biological effects and applications of this specific compound is warranted.
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. chemeo.com [chemeo.com]
- 3. 5-Amino-2-methyl-2H-tetrazole [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proton magnetic resonance spectra of methylated 5-aminotetrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo effects of 5-Aminotetrazole (5-AT), an energetic compound - PMC [pmc.ncbi.nlm.nih.gov]
